2,5-dichloro-N-methoxy-N-methylbenzamide chemical properties
2,5-dichloro-N-methoxy-N-methylbenzamide chemical properties
Synthesis, Reactivity, and Applications in Medicinal Chemistry
Executive Summary
This guide provides a comprehensive technical analysis of 2,5-dichloro-N-methoxy-N-methylbenzamide (CAS: 674346-55-5), a specialized Weinreb amide intermediate. Unlike simple benzamides, this compound serves as a "privileged scaffold" for the controlled synthesis of 2,5-dichlorophenyl ketones and aldehydes —critical motifs in agrochemical discovery (e.g., ryanodine receptor modulators) and kinase inhibitor development.
The guide details its physicochemical profile, validated synthesis protocols, and the mechanistic basis of its chemoselectivity, supported by structural visualizations.
Chemical Identity & Physical Properties
The presence of chlorine atoms at the ortho (2-) and meta (5-) positions imparts significant lipophilicity and steric bulk to the molecule, influencing both its solubility and reactivity rates compared to unsubstituted Weinreb amides.
| Property | Data | Note |
| IUPAC Name | 2,5-dichloro-N-methoxy-N-methylbenzamide | |
| CAS Number | 674346-55-5 | |
| Molecular Formula | C₉H₉Cl₂NO₂ | |
| Molecular Weight | 234.08 g/mol | |
| Physical State | Viscous oil or low-melting solid | Analogues (e.g., 2,5-dibromo) are solids (mp 88-92°C); 2-chloro is an oil.[1][2][3] |
| Boiling Point | ~288°C (760 mmHg) | Predicted. Distillable under high vacuum (~120°C @ 0.5 mmHg). |
| Density | ~1.3 ± 0.1 g/cm³ | Predicted based on halogen content.[1] |
| Solubility | DCM, THF, EtOAc, Toluene | Insoluble in water. |
| Stability | High | Stable to hydrolysis at neutral pH; requires strong acid/base to cleave. |
Synthesis Protocols
Two primary methodologies are recommended based on scale and substrate sensitivity.
Method A: Acid Chloride Activation (Scalable & Cost-Effective)
Best for multi-gram to kilogram scale synthesis where acidic byproducts are manageable.
Reagents:
-
2,5-Dichlorobenzoic acid
-
Thionyl chloride (
) or Oxalyl chloride ( ) -
N,O-Dimethylhydroxylamine hydrochloride (
) -
Triethylamine (
) or Pyridine -
Solvent: Dichloromethane (DCM) or Toluene
Protocol:
-
Activation : Suspend 2,5-dichlorobenzoic acid (1.0 eq) in DCM. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir at RT until gas evolution ceases (formation of acid chloride). Concentrate in vacuo to remove excess oxalyl chloride.
-
Amidation : Redissolve the crude acid chloride in DCM. Cool to 0°C.[4]
-
Addition : Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq).
-
Base Addition : Dropwise add
(2.2 eq) to scavenge HCl. The reaction is exothermic; maintain temperature <10°C. -
Workup : Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine) and sat.
. Dry over and concentrate.
Method B: CDI Coupling (Mild Conditions)
Best for parallel synthesis or when avoiding corrosive acid chlorides.
Reagents:
-
2,5-Dichlorobenzoic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
N,O-Dimethylhydroxylamine hydrochloride
Protocol:
-
Dissolve acid (1.0 eq) in dry THF or DCM.
-
Add CDI (1.1 eq) in portions. Evolution of
indicates activation. Stir 1 hr at RT. -
Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq).
-
Stir overnight. The imidazole byproduct is water-soluble, simplifying workup.[5]
Visualization: Synthesis Workflow
Figure 1: Logical flow for the synthesis of the target Weinreb amide via acid chloride or CDI activation.
Reactivity Profile: The Weinreb Effect
The utility of this compound lies in its ability to prevent "over-addition" of nucleophiles.
The Chelation Mechanism
When a hard nucleophile (Grignard
-
Result : Formation of a stable, 5-membered cyclic tetrahedral intermediate.
-
Stability : This intermediate is stable in the reaction mixture and does not collapse to the ketone until acidic hydrolysis (quenching).
-
Outcome : The ketone is formed after the nucleophile is destroyed, preventing a second attack that would yield a tertiary alcohol.
Steric & Electronic Influence of 2,5-Dichloro Substitution
-
2-Chloro (Ortho) : Provides significant steric hindrance.
-
Effect: Nucleophilic attack may require higher temperatures (0°C to RT) compared to unsubstituted benzamides (-78°C). It also forces the amide bond out of planarity with the phenyl ring.
-
-
5-Chloro (Meta) : Electron-withdrawing (Inductive effect).
-
Effect: Increases the electrophilicity of the carbonyl carbon, partially compensating for the steric hindrance at the ortho position.
-
Visualization: The Transition State
Figure 2: The metal-chelated intermediate that prevents over-addition, ensuring exclusive ketone formation.
Experimental Protocol: Conversion to Ketone
Objective : Synthesis of 2,5-dichlorophenyl phenyl ketone (Example).
-
Setup : Flame-dry a 2-neck flask under Nitrogen/Argon.
-
Substrate : Dissolve 2,5-dichloro-N-methoxy-N-methylbenzamide (1.0 eq) in anhydrous THF. Cool to 0°C.[4]
-
Nucleophile : Add Phenylmagnesium bromide (1.2 eq, solution in THF/Ether) dropwise.
-
Note: Due to the 2-chloro substituent, if reaction is sluggish at 0°C, warm to RT. Monitor by TLC.[6]
-
-
Quench : Pour reaction mixture into cold 1M HCl or saturated
.-
Mechanism: This step breaks the Mg-chelate, collapsing the tetrahedral intermediate to release the ketone and
.
-
-
Extraction : Extract with EtOAc, wash with brine, dry over
.
Safety & Handling
-
Hazards : Classified as an Irritant (Skin/Eye/Respiratory).
-
Handling : Use in a fume hood. Avoid inhalation of dust/mist.
-
Storage : Store in a cool, dry place. Hygroscopic nature of the precursor amine salt implies the amide should be kept dry to prevent hydrolysis over long periods, though it is generally robust.
-
Spill : Absorb with sand/vermiculite. Dispose of as halogenated organic waste.
References
-
Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link
-
ChemicalBook . "2,5-dichloro-N-methoxy-N-methylbenzamide (CAS 674346-55-5) Entry." ChemicalBook Database. Link
-
GuideChem . "Predicted Properties for CAS 674346-55-5." GuideChem Chemical Network. Link
-
Labeeuw, O. et al. "Reactivity of Weinreb Amides." Tetrahedron Letters, 2004 , 45(38), 7107-7110. Link
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